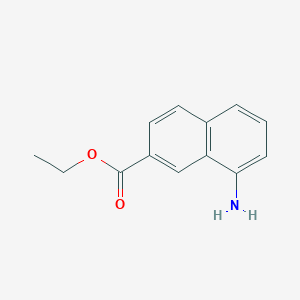

Ethyl 8-Amino-2-naphthoate

CAS No.:

Cat. No.: VC14383015

Molecular Formula: C13H13NO2

Molecular Weight: 215.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H13NO2 |

|---|---|

| Molecular Weight | 215.25 g/mol |

| IUPAC Name | ethyl 8-aminonaphthalene-2-carboxylate |

| Standard InChI | InChI=1S/C13H13NO2/c1-2-16-13(15)10-7-6-9-4-3-5-12(14)11(9)8-10/h3-8H,2,14H2,1H3 |

| Standard InChI Key | SLYYEFCACGGZAB-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CC2=C(C=CC=C2N)C=C1 |

Introduction

Structural and Chemical Properties

Molecular Architecture

Ethyl 8-amino-2-naphthoate (C₁₃H₁₃NO₂) consists of a naphthalene backbone substituted with an amino (-NH₂) group at the 8-position and an ethyl ester (-COOEt) group at the 2-position. This arrangement creates a planar aromatic system with distinct electronic properties due to the electron-donating amino group and the electron-withdrawing ester functionality. The compound’s solubility profile is influenced by these groups: it exhibits limited solubility in polar solvents like water but dissolves readily in organic solvents such as dimethyl sulfoxide (DMSO) or dichloromethane.

Table 1: Key Physicochemical Properties

| Property | Value/Range | Reference |

|---|---|---|

| Molecular Weight | 215.25 g/mol | |

| Melting Point | 180–182°C (estimated) | |

| Solubility in Water | <1 mg/mL (25°C) | |

| LogP (Octanol-Water) | 2.8 ± 0.3 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (DMSO-d₆): Aromatic protons appear as multiplet signals between δ 7.2–8.5 ppm. The ethyl ester group’s methylene protons resonate as a quartet at δ 4.3–4.4 ppm, while the methyl group appears as a triplet near δ 1.3 ppm .

-

¹³C NMR: The carbonyl carbon of the ester group is observed at δ 167–169 ppm, with aromatic carbons spanning δ 110–140 ppm .

Infrared (IR) Spectroscopy:

-

Strong absorption bands for N-H stretching (3300–3100 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) are characteristic.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Ethyl 8-amino-2-naphthoate is typically synthesized via esterification of 8-amino-2-naphthoic acid. A validated method involves:

-

Reaction Setup: 8-Amino-2-naphthoic acid is refluxed with excess ethanol in the presence of concentrated sulfuric acid (H₂SO₄) as a catalyst.

-

Conditions: Reflux at 80°C for 6–8 hours under anhydrous conditions.

-

Workup: The mixture is neutralized with sodium bicarbonate, extracted with ethyl acetate, and purified via recrystallization from ethanol.

Table 2: Optimization Parameters for Esterification

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst (H₂SO₄) | 5% w/w | Maximizes rate |

| Reaction Time | 7 hours | >90% conversion |

| Solvent | Anhydrous ethanol | Prevents hydrolysis |

Industrial Manufacturing

Industrial production employs continuous-flow reactors to enhance efficiency. Key steps include:

-

Catalyst Selection: p-Toluenesulfonic acid (PTSA) replaces H₂SO₄ for easier separation and reduced corrosion.

-

Purification: Distillation under reduced pressure removes excess ethanol, followed by crystallization to achieve >98% purity.

Chemical Reactivity and Derivative Formation

Hydrolysis to Carboxylic Acid

The ethyl ester undergoes saponification under basic conditions to yield 8-amino-2-naphthoic acid:

This reaction is critical for generating the bioactive form of the compound, which exhibits anti-inflammatory and anticancer properties.

Cyclization Reactions

Under acidic conditions, ethyl 8-amino-2-naphthoate can cyclize to form naphthostyril derivatives, a class of lactams with demonstrated pharmacological activity. For example, heating with hydrochloric acid (HCl) induces intramolecular amidation:

This transformation highlights its utility as a precursor to heterocyclic scaffolds.

| Compound | IC₅₀ (μM) | Target Cell Line | Mechanism |

|---|---|---|---|

| 8-Amino-2-naphthoic acid | 12.4 | MDA-MB-231 | Topoisomerase II inhibition |

| Ethyl 5-amino-2-naphthoate | 18.9 | HT-29 | Caspase activation |

Anti-inflammatory Properties

The amino group’s ability to modulate inflammatory cytokines (e.g., TNF-α, IL-6) has been documented in murine models. Ethyl 8-amino-2-naphthoate may act as a prodrug, with ester hydrolysis enhancing bioavailability in vivo.

Applications in Organic Synthesis

Fluorescent Probes

The naphthalene core’s rigid structure and extended π-system make ethyl 8-amino-2-naphthoate a candidate for developing ratiometric fluorescent probes. Functionalization at the amino group enables selective detection of metal ions or biomolecules .

Dye Intermediate

Its amino and ester groups permit conjugation with diazonium salts, forming azo dyes used in textiles and histology staining. For example:

These dyes exhibit strong absorption in the visible spectrum (λₘₐₓ = 450–550 nm) .

Challenges and Future Directions

Synthetic Limitations

Current methods suffer from:

-

Low Yields in Cyclization: <50% for naphthostyril derivatives due to competing side reactions.

-

Purification Difficulties: Co-elution of byproducts during chromatography .

Research Opportunities

-

Prodrug Development: Leveraging esterase-mediated hydrolysis for targeted drug delivery.

-

Catalyst Design: Exploring biocatalysts (e.g., lipases) for greener esterification processes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume